molecular formula C19H18ClN3O4 B5549256 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5549256
M. Wt: 387.8 g/mol
InChI Key: WNYLFZHHUPCHJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted 1,3,4-oxadiazole derivatives, akin to the molecule , typically involves multi-step organic reactions starting from precursors like 4-chlorophenoxyacetic acid. The synthesis process involves esterification, hydrazide formation, ring closure to form the 1,3,4-oxadiazole ring, followed by substitution reactions to introduce various functional groups (Siddiqui et al., 2014). This meticulous synthetic route ensures the incorporation of specific substituents that confer the molecule its unique chemical and physical properties.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic techniques like IR, 1H-NMR, and mass spectrometry. These analytical methods provide detailed insights into the molecular architecture, confirming the presence of the 1,3,4-oxadiazole moiety and the specific substitutions that define the compound’s chemical identity (Rehman et al., 2013).

Scientific Research Applications

Synthetic Chemistry

The synthesis and characterization of 1,3,4-oxadiazole derivatives, including compounds similar to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide, have been extensively studied. These compounds are synthesized through successive conversions, starting from basic raw materials like 4-chlorobenzoic acid. The structural determination of these compounds is achieved through various spectroscopic methods, including infrared, 1H-NMR, 13C-NMR, and mass spectrometry (Iftikhar et al., 2019). This research area focuses on developing novel synthetic routes to create 1,3,4-oxadiazole derivatives with potential pharmacological applications.

Pharmacological Evaluation

Several 1,3,4-oxadiazole derivatives have been evaluated for their pharmacological potential. For instance, some derivatives have shown promising antibacterial activity against both gram-negative and gram-positive bacteria. The compounds' activity is often compared with standard drugs like ciprofloxacin, showcasing their potential as novel antibacterial agents (Siddiqui et al., 2014). Furthermore, these compounds have been assessed for their enzyme inhibitory potential, with some showing moderate inhibition of enzymes like α-chymotrypsin. Molecular docking studies complement these findings by identifying active binding sites, which helps in understanding the mechanism of action and enhancing the compounds' bioactivity through structural modifications.

Material Science

The potential use of 1,3,4-oxadiazole derivatives in material science, particularly in photovoltaic applications, has been explored. Studies involving photochemical and thermochemical modeling have analyzed these compounds' ability to function as photosensitizers in dye-sensitized solar cells (DSSCs). The light harvesting efficiency and free energy of electron injection of these compounds indicate their suitability in photovoltaic cells, contributing to the development of more efficient solar energy conversion materials (Mary et al., 2020).

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-25-15-8-3-12(9-16(15)26-2)10-17(24)21-11-18-22-19(23-27-18)13-4-6-14(20)7-5-13/h3-9H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYLFZHHUPCHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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